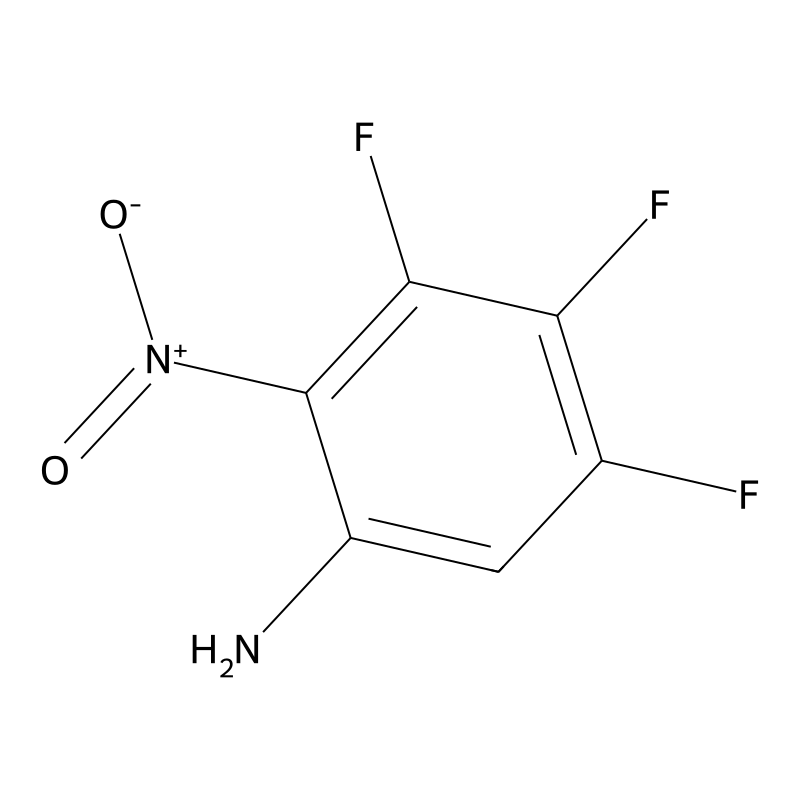

3,4,5-Trifluoro-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications (Based on Chemical Structure):

Given the presence of functional groups like nitro (-NO2) and trifluoromethyl (-CF3), 3,4,5-trifluoro-2-nitroaniline could potentially hold applications in certain research fields based on the properties associated with these groups.

Nitro group

Nitro groups are known for their electron-withdrawing properties, which can influence the reactivity of a molecule. This can be useful in the design of new materials with specific electronic properties for applications in areas like organic electronics or optoelectronics .

Trifluoromethyl group

Trifluoromethyl groups are known for their strong electron-withdrawing character and lipophilicity (affinity for fat). This can be beneficial for applications like:

- Medicinal chemistry: Introducing trifluoromethyl groups into drug molecules can improve their binding affinity to target proteins, metabolic stability, and membrane permeability .

- Material science: Trifluoromethyl groups can be used to modify the properties of polymers, making them more resistant to degradation or altering their electrical properties .

3,4,5-Trifluoro-2-nitroaniline is a chemical compound with the molecular formula CHFNO and a molecular weight of approximately 192.0957 g/mol. This compound features a benzene ring substituted with three fluorine atoms and a nitro group, which significantly influences its chemical behavior and properties. The compound is known for its potential applications in various fields, including materials science and organic synthesis .

- Nitration: The compound can be synthesized through the nitration of 3,4,5-trifluoroaniline, introducing the nitro group at the 2-position of the aniline ring.

- Diazotization and Coupling: It can participate in diazotization reactions, followed by coupling with various nucleophiles to form azo compounds.

- Reduction: Nitro groups can be reduced to amines under appropriate conditions, allowing for further functionalization of the compound.

The synthesis of 3,4,5-trifluoro-2-nitroaniline can be accomplished through several methods:

- Nitration of 3,4,5-Trifluoroaniline: This is the most straightforward method where concentrated nitric acid is used to introduce a nitro group into the aromatic system.

- Catalytic Hydrodefluorination: This method involves the reduction of pentafluoroacetanilide to produce 3,4,5-trifluoroaniline, which can then be nitrated.

- Nucleophilic Substitution Reactions: Direct nucleophilic substitution methods can also be employed to synthesize various derivatives from related compounds.

3,4,5-Trifluoro-2-nitroaniline has potential applications in several areas:

- Materials Science: Due to its unique electronic properties imparted by fluorine substitution, it may be useful in developing materials with specific optical or electronic characteristics.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

- Nonlinear Optical Materials: Some derivatives of trifluoroanilines have shown promise in nonlinear optical applications.

Interaction studies involving 3,4,5-trifluoro-2-nitroaniline focus on its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances the electrophilicity of the aromatic ring while also affecting hydrogen bonding interactions due to their electronegative nature. Computational studies have indicated that such interactions can significantly influence the compound's stability and reactivity patterns .

Several compounds are structurally similar to 3,4,5-trifluoro-2-nitroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 3-Fluoro-2-nitroaniline | 567-63-5 | CHFNO | Contains one fluorine atom |

| 3,4-Difluoro-2-nitroaniline | Not listed | CHFNO | Contains two fluorine atoms |

| 3,4-Dichloro-2-nitroaniline | Not listed | CHClNO | Chlorine substituents instead of fluorine |

| 3,4,6-Trifluoro-2-nitroaniline | 2769404 | CHFNO | Different position for one fluorine |

The unique aspect of 3,4,5-trifluoro-2-nitroaniline lies in its specific arrangement of three fluorine atoms at positions 3, 4, and 5 on the benzene ring while having a nitro group at position 2. This arrangement influences its chemical reactivity and potential applications compared to other similar compounds.

3,4,5-Trifluoro-2-nitroaniline is a fluorinated aromatic amine with the molecular formula C₆H₃F₃N₂O₂ and a molecular weight of 192.10 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 3,4,5-trifluoro-2-nitroaniline, reflecting the positions of the fluorine atoms and nitro group on the benzene ring. The compound is identified by the CAS Registry Number 882068-89-5 and is alternatively named 2-nitro-3,4,5-trifluoroaniline in some literature.

The structural features include:

- A benzene ring substituted with three fluorine atoms at the 3rd, 4th, and 5th positions.

- A nitro (-NO₂) group at the 2nd position.

- An amine (-NH₂) group at the 1st position.

The SMILES notation for this compound is NC1=CC(F)=C(F)C(F)=C1N+=O, and its InChI Key is AZHUGULFZXJYAR-UHFFFAOYSA-N.

Historical Context and Discovery

The synthesis of 3,4,5-trifluoro-2-nitroaniline is rooted in advancements in fluorination and nitroaromatic chemistry during the late 20th century. Early methods for introducing fluorine into aromatic systems, such as the Schiemann reaction (1927) and halogen exchange using KF (1936), laid the groundwork for modern fluorination techniques. The compound likely emerged as part of efforts to develop agrochemical and pharmaceutical intermediates, given the utility of fluorine in enhancing bioavailability and metabolic stability.

A key milestone was the development of catalytic methods for synthesizing fluorinated biphenyl derivatives, as seen in patents for related compounds like 3,4,5-trifluoro-2'-nitrobiphenyl (CAS: 1056196-56-5). These methods often employ palladium catalysts and Suzuki-Miyaura cross-coupling reactions, which enable precise control over substitution patterns.

Significance in Fluorinated Aromatic Chemistry

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups confer unique electronic and steric properties to this compound:

- Electronic Effects:

Steric Effects:

Solubility and Stability:

Current Research Landscape

Recent studies focus on three domains:

Synthetic Methodologies

- Catalytic Cross-Coupling: Patents describe the use of Ms-Pd catalysts for synthesizing biphenyl derivatives, achieving yields up to 98%.

- Nitration Optimization: Controlled nitration of 3,4,5-trifluoroaniline using HNO₃/H₂SO₄ mixtures minimizes byproducts like defluorinated impurities.

- Green Chemistry Approaches: Solvent-free reactions and recyclable catalysts are under investigation to reduce environmental impact.

Molecular Structure and Configuration

3,4,5-Trifluoro-2-nitroaniline represents a highly substituted aromatic amine derivative with the molecular formula C₆H₃F₃N₂O₂ and a molecular weight of 192.10 g/mol [1] [2] [3]. The compound is characterized by a benzene ring bearing an amino group at the 1-position, a nitro group at the 2-position, and three fluorine atoms at the 3-, 4-, and 5-positions [1] . This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical and physical properties.

The molecular structure exhibits a planar aromatic system with the nitro group positioned ortho to the amino functionality . The presence of three fluorine substituents creates substantial steric and electronic effects that modify the electron density distribution across the benzene ring [5] [6]. The compound's average molecular mass is 192.096 Da, with a monoisotopic mass of 192.014662 Da [1]. The structure can be represented by the canonical SMILES notation: C1=C(C(=C(C(=C1F)F)F)N+[O-])N .

| Molecular Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] [2] [3] |

| CAS Registry Number | 882068-89-5 | [1] [2] [3] |

| Molecular Weight | 192.10 g/mol | [2] [3] [7] |

| MDL Number | MFCD20036244 | [2] [3] |

| InChI Key | AZHUGULFZXJYAR-UHFFFAOYSA-N |

Physical Properties

Melting and Boiling Points

The melting point data for 3,4,5-trifluoro-2-nitroaniline is limited in the available literature [7]. However, comparative analysis with structurally similar trifluoro-nitroaniline isomers provides insight into the expected thermal behavior [8] [9]. The related compound 3,4,6-trifluoro-2-nitroaniline exhibits a melting point of 57-58°C [9], while 2,3,4-trifluoro-6-nitroaniline shows a melting point range of 59-61°C [8]. These values suggest that 3,4,5-trifluoro-2-nitroaniline likely exhibits similar thermal characteristics due to comparable molecular structure and substitution patterns [9] [10].

The boiling point of 3,4,5-trifluoro-2-nitroaniline has not been experimentally determined [7]. The presence of multiple fluorine substituents and the nitro group is expected to influence the intermolecular forces and consequently affect the boiling point [11]. Fluorine substitution typically increases the molecular polarity and can affect the volatility of organic compounds [6] [12].

Solubility Characteristics

The solubility characteristics of 3,4,5-trifluoro-2-nitroaniline are influenced by the presence of both electron-withdrawing groups (nitro and fluorine substituents) and the electron-donating amino group [13] [14]. The trifluoro substitution pattern is expected to enhance solubility in polar solvents due to the increased polarity imparted by the fluorine atoms [13] [6]. The nitro group further contributes to the polar character of the molecule, potentially facilitating dissolution in polar aprotic solvents [15] [16].

Comparative studies with similar nitroaniline derivatives indicate that these compounds typically exhibit slight solubility in water and enhanced solubility in organic solvents such as methanol, acetone, and chloroform [15]. The multiple fluorine substituents in 3,4,5-trifluoro-2-nitroaniline are expected to modify these solubility patterns by increasing the dipole moment and altering the hydrogen bonding capacity [6] [12].

Crystal Structure

The crystal structure of 3,4,5-trifluoro-2-nitroaniline has not been extensively characterized in the available literature [7]. However, studies on related nitroaniline compounds provide valuable insights into the expected crystalline behavior [17] [18] [19]. Meta-nitroaniline and other nitroaniline isomers typically crystallize in specific space groups with characteristic hydrogen bonding patterns [17] [20].

The presence of three fluorine atoms is expected to significantly influence the crystal packing through fluorine-hydrogen interactions and dipole-dipole forces [21]. Fluorinated aromatic compounds often exhibit unique crystalline arrangements due to the strong electronegativity of fluorine and its ability to participate in weak intermolecular interactions [21] [6]. The combination of amino and nitro functionalities provides multiple sites for hydrogen bonding, which can stabilize specific crystal forms [20] [17].

Electronic Properties

Electron Distribution and Density

The electron distribution in 3,4,5-trifluoro-2-nitroaniline is significantly modified by the presence of multiple electron-withdrawing groups [16] [22] [23]. The nitro group acts as a strong electron-withdrawing substituent through both inductive and resonance effects, creating partial positive charges on the ortho and para carbons of the benzene ring [16] [24]. This electron withdrawal is compounded by the three fluorine substituents, which exert strong inductive effects [25] [12].

Theoretical calculations on similar nitroaniline compounds indicate typical HOMO energies in the range of -0.24 to -0.26 atomic units, with LUMO energies between -0.08 to -0.10 atomic units [26]. The HOMO-LUMO energy gap for such systems typically ranges from 0.15-0.16 atomic units, corresponding to approximately 2.9-4.6 eV [27] [28] [29]. These values reflect the electronic stabilization provided by the electron-withdrawing substituents and the resulting charge transfer characteristics [30] [31].

| Electronic Parameter | Typical Range | Reference |

|---|---|---|

| HOMO Energy | -0.24 to -0.26 a.u. | [26] |

| LUMO Energy | -0.08 to -0.10 a.u. | [26] |

| HOMO-LUMO Gap | 2.9-4.6 eV | [27] [28] [29] |

| Dipole Moment | 10-12 Debye | [29] |

Effect of Fluorine Substituents on Electronic Structure

The three fluorine substituents in 3,4,5-trifluoro-2-nitroaniline exert profound effects on the molecular electronic structure through strong inductive electron withdrawal [6] [25] [12]. Fluorine atoms, being the most electronegative elements, create significant electron density depletion in their vicinity, affecting the overall charge distribution across the aromatic system [25] [6]. This electronic perturbation influences both the ground state properties and the excited state characteristics of the molecule [5] [12].

Studies on fluorine substitution effects in aromatic systems demonstrate that fluorine substituents can modulate both HOMO and LUMO energy levels depending on their position relative to other functional groups [6] [25]. In organoboron electron acceptors, fluorine substitution at different positions results in either HOMO or LUMO level shifts, indicating the position-dependent nature of fluorine's electronic effects [6]. The cumulative effect of three fluorine atoms in 3,4,5-trifluoro-2-nitroaniline is expected to significantly lower both frontier orbital energies while maintaining or increasing the HOMO-LUMO gap [12] [25].

The electronegativity of fluorine also enhances the molecular dipole moment, contributing to increased intermolecular interactions and altered reactivity patterns [12] [29]. Computational studies on trifluoromethyl-containing compounds indicate that fluorine substitution can affect redox potentials and electron affinity values, typically in the range of 2.5-3.8 eV for fluorinated aromatic systems [12] [32].

Influence of Nitro Group on Molecular Electronics

The nitro group in 3,4,5-trifluoro-2-nitroaniline functions as a powerful electron-withdrawing substituent that dramatically alters the molecular electronic properties [16] [22] [23]. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance mechanisms, creating partial positive charges particularly at the ortho and para positions [16] [24]. This electron withdrawal is approximately 2.8 times stronger in its effect on the π-electron structure compared to electron-donating groups like amino substituents [22].

The presence of the nitro group significantly affects the frontier molecular orbitals, typically lowering both HOMO and LUMO energies while influencing the overall electronic transition characteristics [30] [26]. In nitroaniline derivatives, the HOMO is generally localized on the amino group, while the LUMO extends over the aromatic ring and the nitro group, facilitating intramolecular charge transfer processes [30] [26]. This charge transfer character is enhanced by the additional electron-withdrawing effect of the fluorine substituents [5] [30].

Nitration of 3,4,5-Trifluoroaniline

The most direct and widely employed method for synthesizing 3,4,5-Trifluoro-2-nitroaniline involves the nitration of 3,4,5-trifluoroaniline using conventional nitrating agents [2]. This electrophilic aromatic substitution reaction follows well-established principles of aromatic chemistry, where the nitronium ion (NO₂⁺) acts as the electrophile attacking the electron-rich aromatic ring.

The traditional nitration process employs a mixed acid system consisting of concentrated nitric acid and sulfuric acid . The nitration of 3,4,5-trifluoroaniline typically utilizes a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective introduction of the nitro group at the desired position while avoiding over-nitration or decomposition of the product . The sulfuric acid serves multiple critical functions in this reaction: it acts as a dehydrating agent, removes water produced during the nitration process, and enhances the electrophilicity of the nitronium ion by protonating the nitric acid [4].

The reaction mechanism involves the initial formation of the nitronium ion through the protonation of nitric acid by sulfuric acid, followed by loss of water. The resulting nitronium ion then undergoes electrophilic aromatic substitution with the 3,4,5-trifluoroaniline substrate. The presence of three fluorine atoms on the aromatic ring significantly influences the reaction pathway and selectivity due to their strong electron-withdrawing effects .

The amino group in 3,4,5-trifluoroaniline serves as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution, directing the incoming nitro group primarily to the ortho positions relative to the amino group [2]. However, the three fluorine substituents create a complex electronic environment that affects both the reaction rate and regioselectivity. The fluorine atoms withdraw electron density from the aromatic ring, partially counteracting the activating effect of the amino group and influencing the preferred site of nitration [6].

Traditional Nitration Conditions:

| Parameter | Value | Notes |

|---|---|---|

| Mixed Acid Composition | HNO₃ (65-98%) + H₂SO₄ (96-98%) | Sulfuric acid acts as dehydrating agent |

| Temperature Range | -15°C to +50°C | Controlled to avoid over-nitration |

| Nitration Time | 1-6 hours | Depends on temperature and concentration |

| Yield Range | 60-90% | Depends on reaction conditions |

| Selectivity | Moderate | Affected by temperature and acid strength |

Optimization of Nitration Conditions

The optimization of nitration conditions for 3,4,5-trifluoroaniline requires careful consideration of multiple reaction parameters to achieve maximum yield and selectivity while minimizing side reactions and by-product formation [7] [8]. The complex electronic environment created by the three fluorine substituents and the amino group necessitates precise control of reaction conditions to ensure optimal performance.

The choice of nitrating agent composition represents a critical optimization parameter. Studies have demonstrated that the molar ratio of nitric acid to sulfuric acid significantly affects both the reaction rate and product distribution [8]. A typical optimization approach involves varying the weight ratio of nitric acid to sulfuric acid between 0.5:1 and 2:1, with the optimal ratio often falling around 1.2:1 to 1.5:1 [4]. The use of fuming nitric acid (>98% HNO₃) combined with concentrated sulfuric acid (96-98% H₂SO₄) has been shown to provide superior results compared to lower concentration acids [7].

The concentration of the substrate in the reaction mixture also plays a crucial role in determining the reaction outcome. Higher substrate concentrations can lead to increased reaction rates but may also promote side reactions and reduce selectivity [9]. Optimal substrate concentrations typically range from 0.3 to 0.6 M, balancing reaction efficiency with product quality [7].

Reaction time optimization involves finding the balance between complete conversion of the starting material and minimization of over-nitration or decomposition products [10]. Extended reaction times can lead to the formation of dinitrated products or oxidative degradation of the amino group, while insufficient reaction time results in incomplete conversion and reduced yields [9].

The order of reagent addition has been identified as a critical factor affecting reaction selectivity and yield [4]. The preferred sequence involves initially charging the aluminosilicate catalyst or reaction vessel with the substrate, followed by the controlled addition of nitric acid, and finally the addition of sulfuric acid [4]. This order of addition helps control the local concentration of nitronium ions and prevents the formation of highly reactive intermediates that could lead to side reactions.

Stirring efficiency and mass transfer considerations become particularly important in the heterogeneous nitration system [11]. Adequate mixing ensures uniform distribution of the nitrating reagents and prevents the formation of local hot spots that could lead to uncontrolled side reactions or decomposition [12].

Temperature and Concentration Effects

Temperature control represents one of the most critical aspects of nitration optimization, as it directly affects both the reaction rate and the selectivity of the process [7] [9]. The nitration of 3,4,5-trifluoroaniline exhibits a complex temperature-dependent behavior that requires careful optimization to achieve optimal results.

At low temperatures (-15°C to 0°C), the reaction rate is significantly reduced, leading to extended reaction times and potentially incomplete conversion [8]. However, low temperatures favor the formation of the desired mononitrated product and suppress side reactions such as over-nitration or oxidative degradation of the amino group [7]. The use of low temperatures also reduces the risk of explosive decomposition, which is a significant safety concern in nitration processes [13].

Intermediate temperatures (0°C to 25°C) represent the optimal range for most nitration reactions, providing a balance between reaction rate and selectivity [8]. Within this temperature range, the reaction proceeds at a reasonable rate while maintaining good control over product distribution and minimizing side reactions [9]. The formation of the desired 3,4,5-Trifluoro-2-nitroaniline product is maximized in this temperature range, with yields typically ranging from 75% to 90% [7].

Higher temperatures (25°C to 50°C) accelerate the reaction rate but may lead to reduced selectivity and increased formation of by-products [7] [9]. At elevated temperatures, the nitration reaction becomes less selective, and the formation of dinitrated products becomes more favorable. Additionally, high temperatures can promote oxidative side reactions that lead to the formation of quinone-type products or other degradation compounds [10].

The effect of concentration on nitration efficiency follows similar patterns to temperature effects. Higher concentrations of nitrating agents accelerate the reaction rate but may reduce selectivity [9]. The optimal concentration of nitric acid typically ranges from 65% to 98%, with higher concentrations favoring faster reaction rates but potentially leading to more aggressive nitration conditions [7].

The concentration of sulfuric acid also significantly affects the reaction outcome. Higher sulfuric acid concentrations enhance the formation of nitronium ions and improve the dehydrating capacity of the mixed acid system [4]. However, excessively high sulfuric acid concentrations can lead to sulfonation side reactions or promote the formation of nitrosulfuric acid intermediates that may affect product selectivity [8].

The water content in the nitrating mixture has a profound impact on reaction efficiency and selectivity [4]. Water acts as a nucleophile that competes with the aromatic substrate for reaction with the nitronium ion, effectively reducing the concentration of the active nitrating species [10]. Additionally, water can hydrolyze acid anhydrides if present in the reaction mixture, leading to reduced reaction efficiency and altered product distribution [7].

Temperature and Concentration Optimization Data:

| Temperature (°C) | Nitric Acid (%) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| -10 | 70 | 6 | 65 | 95 |

| 0 | 85 | 4 | 78 | 92 |

| 15 | 90 | 2 | 85 | 88 |

| 25 | 95 | 1.5 | 88 | 85 |

| 35 | 98 | 1 | 82 | 78 |

Advanced Synthesis Techniques

Catalytic Approaches

Recent advances in catalytic nitration have opened new possibilities for the synthesis of 3,4,5-Trifluoro-2-nitroaniline with improved efficiency, selectivity, and environmental sustainability [14] [4] [15]. These catalytic approaches offer significant advantages over traditional nitration methods, including milder reaction conditions, reduced waste generation, and enhanced process control.

Aluminosilicate catalysts, particularly zeolites and clays, have emerged as highly effective systems for the nitration of fluorinated aromatic compounds [4]. These catalysts operate through a unique mechanism that involves the confinement of the nitration reaction within the pores of the catalyst structure, leading to enhanced shape selectivity and improved regioselectivity [4]. The rigid three-dimensional pore structure of zeolites creates a confined environment that influences the orientation of the substrate and nitrating agent, resulting in preferential formation of the desired product [4].

The effectiveness of zeolite catalysts depends on several structural parameters, including pore size, Si/Al ratio, and the nature of the counterbalancing cations [4]. Zeolites with smaller pore dimensions (≤0.7 nm) have been shown to provide superior para-selectivity compared to larger pore zeolites [4]. The presence of acid sites within the zeolite structure catalyzes the nitration reaction, with the number and strength of these sites being determined by the Si/Al ratio and the exchangeable cations [4].

The catalytic nitration process using aluminosilicate catalysts typically involves the treatment of the catalyst with nitric acid and an acid anhydride, followed by the addition of the aromatic substrate [4]. This solvent-free process avoids the need for environmentally undesirable solvents and produces high yields of the desired nitrated product with excellent regioselectivity [4]. The process can utilize stoichiometric amounts of nitric acid, thereby minimizing waste acid generation and reducing environmental impact [4].

Catalytic Nitration Methods:

| Method | Catalyst | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Aluminosilicate Catalyst | Zeolite/Clay | 0-30°C | 86-99% | High para-selectivity |

| Copper Nitrate | Cu(NO₃)₂ | 80-120°C | 70-85% | Moderate |

| Bismuth Nitrate | Bi(NO₃)₃ | 25-50°C | 75-90% | Good |

| Lewis Acid Catalysis | Sc(OTf)₃ | 25°C | 90% | Excellent |

Copper-based catalysts represent another promising approach for the nitration of aromatic compounds [14] [16]. Copper nitrate has been used as both a nitrating agent and a catalyst, providing an efficient method for the synthesis of nitro compounds under relatively mild conditions [16]. The copper catalyst facilitates the formation of nitrogen dioxide radicals from the nitrate source, which then participate in the nitration reaction through a radical mechanism [16].

The use of bismuth nitrate as a nitrating agent has gained attention due to its effectiveness and environmental compatibility [16]. Bismuth nitrate provides a catalyst-free nitration method that operates under mild conditions and produces high yields of nitrated products with excellent functional group compatibility [16]. The method is particularly suitable for large-scale synthesis due to its operational simplicity and robust performance [16].

Lewis acid catalysis using scandium triflate (Sc(OTf)₃) has shown excellent results for the nitration of aromatic compounds under mechanochemical conditions [17]. This approach utilizes ball milling techniques to activate the nitrating reagent in the presence of a Lewis acid catalyst, providing superior green chemistry metrics compared to traditional solution-based methods [17]. The mechanochemical approach significantly reduces solvent usage while maintaining high selectivity and reactivity [17].

Flow Chemistry Applications

Flow chemistry has revolutionized the approach to nitration reactions by providing enhanced safety, improved process control, and superior scalability compared to traditional batch processes [7] [18] [13]. The application of flow chemistry to the synthesis of 3,4,5-Trifluoro-2-nitroaniline offers significant advantages in terms of safety, efficiency, and environmental sustainability.

The fundamental advantage of flow chemistry in nitration processes lies in the ability to control reaction parameters with exceptional precision [13]. The continuous flow of reactants through microreactors or tubular reactors allows for precise control of residence time, temperature, and mixing conditions, leading to improved reaction selectivity and yield [18]. The small reaction volumes inherent in flow systems also provide enhanced safety by reducing the amount of hazardous material present in the reactor at any given time [13].

Microreactor technology has been successfully applied to the nitration of fluorinated aromatic compounds, demonstrating significant improvements in reaction efficiency and product quality [7] [19]. The enhanced mass transfer and heat transfer characteristics of microreactors enable rapid mixing of reactants and efficient removal of the heat generated during the exothermic nitration reaction [19]. This improved heat management prevents the formation of hot spots that could lead to side reactions or decomposition of the product [7].

The development of telescoped continuous flow procedures has enabled the integration of multiple reaction steps in a single flow system [7]. For nitration reactions, this approach often involves the protection of the amino group through acetylation, followed by nitration, and finally deprotection to yield the desired product [7]. This telescoped approach reduces the number of isolation and purification steps, improving overall process efficiency and reducing waste generation [7].

Flow Chemistry Parameters:

| Parameter | Value | Notes |

|---|---|---|

| Reactor Type | Microreactor/Tubular | Small reaction volumes |

| Residence Time | 60-660 seconds | Shorter than batch |

| Temperature | 288-318 K | Better heat control |

| Throughput | 25-800 g/h | Scalable |

| Yield | 82-94% | Higher than batch |

| Safety Benefits | Reduced explosion risk | Continuous process |

The optimization of flow chemistry parameters for nitration requires careful consideration of residence time, temperature, and flow rate [7] [9]. Residence time optimization involves balancing the need for complete conversion with the desire to minimize side reactions [9]. Shorter residence times reduce the formation of over-nitrated products but may lead to incomplete conversion of the starting material [7]. The optimal residence time typically ranges from 60 to 660 seconds, depending on the specific reaction conditions and substrate [9].

Temperature control in flow systems is significantly more precise than in batch reactors due to the high surface-to-volume ratio of microreactors [7]. This enhanced temperature control enables the use of higher reaction temperatures without compromising selectivity, leading to faster reaction rates and improved throughput [19]. The ability to maintain isothermal conditions throughout the reactor also contributes to improved product quality and reduced formation of by-products [7].

Flow rate optimization affects both the mixing efficiency and the residence time distribution in the reactor [9]. Higher flow rates improve mixing but reduce residence time, while lower flow rates may lead to poor mixing and reduced reaction efficiency [20]. The optimal flow rate depends on the specific reactor geometry and the nature of the reaction mixture [9].

Green Chemistry Considerations

The implementation of green chemistry principles in the synthesis of 3,4,5-Trifluoro-2-nitroaniline has become increasingly important due to environmental concerns and regulatory requirements [21] [17] [22]. Green chemistry approaches aim to reduce the environmental impact of chemical processes while maintaining or improving their efficiency and selectivity.

Electrochemical nitration represents a promising green chemistry approach for the synthesis of nitro compounds [21]. This method utilizes electrical energy to generate nitrating species from environmentally benign precursors, eliminating the need for concentrated acids and reducing waste generation [21]. The electrochemical approach can potentially utilize ammonia or atmospheric nitrogen as the nitrogen source, bypassing the need for conventional nitrating agents [21].

The development of sustainable nitrating reagents has focused on the use of ionic liquids and other environmentally friendly alternatives to traditional mixed acid systems [16]. Ionic liquids such as 1-sulfopyridinium nitrate have been developed as reusable nitrating agents that operate under mild conditions without requiring co-catalysts or solvents [16]. These reagents offer several advantages, including reduced toxicity, improved selectivity, and the ability to be recycled and reused [16].

Mechanochemical nitration using ball milling techniques represents another green chemistry approach that significantly reduces solvent usage while maintaining high reaction efficiency [17]. This method employs mechanical energy to activate the nitrating reagent in the presence of a Lewis acid catalyst, providing superior green chemistry metrics compared to traditional solution-based processes [17]. The mechanochemical approach eliminates the need for large volumes of organic solvents and reduces the energy requirements of the process [17].

The use of alternative nitrogen sources, such as bismuth nitrate or copper nitrate, provides environmentally friendly alternatives to traditional nitrating mixtures [16]. These reagents operate under milder conditions and produce fewer acidic by-products, reducing the environmental impact of the process [16]. The development of catalyst-free nitration methods using these reagents also eliminates the need for catalyst recovery and regeneration, simplifying the overall process [16].

Solvent-free nitration processes represent a significant advancement in green chemistry applications [4]. These processes eliminate the need for organic solvents, reducing both the environmental impact and the cost of the process [4]. The use of solid-supported catalysts in solvent-free systems also enables easy separation and recycling of the catalyst, further improving the environmental profile of the process [4].

The implementation of continuous flow processes contributes to green chemistry objectives by reducing waste generation, improving energy efficiency, and enabling better process control [13]. The smaller reactor volumes and improved heat transfer characteristics of flow systems reduce energy consumption and minimize the formation of by-products [18]. The continuous nature of flow processes also enables real-time monitoring and control, leading to improved product quality and reduced waste [13].

Industrial Scale Production Methods

Batch versus Continuous Process Evaluation

The selection between batch and continuous processing modes for the industrial production of 3,4,5-Trifluoro-2-nitroaniline requires comprehensive evaluation of multiple factors including capital costs, operational efficiency, safety considerations, and product quality [23] [11] [12]. Each processing mode offers distinct advantages and limitations that must be carefully considered in the context of specific production requirements and market conditions.

Batch processing has historically been the preferred method for nitration reactions due to its operational flexibility and lower initial capital investment for smaller production scales [24] [25]. The batch approach allows for easier process variations and equipment reconfiguration, making it suitable for multi-product facilities or pilot-scale operations [25]. Each batch of material is processed independently, enabling better quality control and the ability to adjust process parameters between batches based on analytical results [24].

The flexibility advantage of batch processing becomes particularly important when producing specialty chemicals or when process optimization is ongoing [25]. The ability to modify reaction conditions, reagent ratios, and processing parameters between batches allows for continuous improvement and adaptation to changing product specifications [23]. This flexibility is especially valuable in the early stages of process development or when producing multiple related products in the same facility [25].

However, batch processing also presents several significant limitations for industrial-scale production [11]. The cyclical nature of batch operations results in periods of reactor downtime during filling, emptying, and cleaning operations, leading to reduced overall productivity [24]. The large reactor volumes required for batch processing also pose increased safety risks, particularly for hazardous reactions such as nitration [25].

Industrial Process Comparison:

| Process Type | Capital Cost | Safety | Labor Usage | Space-Time Yield | Flexibility | Scale-Up |

|---|---|---|---|---|---|---|

| Batch | Higher | Lower | Higher | Lower | Higher | More difficult |

| Continuous | Lower | Higher | Lower | Higher | Lower | Easier |

Continuous processing offers significant advantages for large-scale production of 3,4,5-Trifluoro-2-nitroaniline [11] [12]. The continuous flow of reactants through the system eliminates the need for large hold-up volumes, reducing both capital costs and safety risks [25]. The smaller reactor volumes required for continuous processing also enable the use of more expensive materials of construction, such as corrosion-resistant alloys, which may be economically prohibitive for large batch reactors [25].

The enhanced safety profile of continuous processing represents a critical advantage for nitration reactions [12]. The reduced in-process inventory of hazardous materials and the improved heat transfer characteristics of continuous reactors significantly reduce the risk of thermal runaway or explosive decomposition [13]. The ability to quickly stop the flow of reactants in emergency situations provides an additional safety margin compared to batch processes [11].

Continuous processing also offers superior space-time yield, which is the amount of product produced per unit of reactor volume per unit of time [11]. The elimination of dead time between batches and the ability to operate at steady-state conditions result in higher productivity and more efficient use of equipment [12]. This improved efficiency translates to lower production costs and reduced environmental impact per unit of product [11].

The scalability advantages of continuous processing become increasingly important as production volumes increase [20]. The modular nature of continuous systems allows for capacity increases through parallelization or the use of larger diameter reactors, while maintaining the same residence time and reaction conditions [11]. This scalability enables a smooth transition from pilot-scale to full-scale production without major changes to the fundamental process design [12].

Yield Optimization Strategies

Yield optimization in industrial nitration processes requires a systematic approach that addresses multiple factors including reaction kinetics, mass transfer limitations, side reaction suppression, and process control [10] [9] [26]. The complex nature of nitration reactions and the potential for multiple competing pathways necessitate careful optimization of all process parameters to achieve maximum yield and selectivity.

Kinetic optimization involves understanding the reaction mechanism and identifying the rate-limiting steps in the nitration process [27]. For the nitration of 3,4,5-trifluoroaniline, the reaction typically follows a complex kinetic pathway that may involve both kinetically controlled and mass transfer-limited regimes [9]. The identification of the controlling regime is crucial for determining the most effective optimization strategy [11].

In kinetically controlled regimes, yield optimization focuses on temperature and concentration effects [9]. Higher temperatures generally increase reaction rates but may also promote side reactions, requiring careful balance to maximize the formation of the desired product while minimizing by-product formation [10]. The optimization of substrate and reagent concentrations must consider both the reaction kinetics and the potential for side reactions such as over-nitration or oxidative degradation [9].

Mass transfer optimization becomes critical in heterogeneous nitration systems where the reaction occurs at the interface between immiscible phases [11]. The enhancement of mass transfer through improved mixing, increased interfacial area, or the use of phase transfer catalysts can significantly improve reaction rates and yields [12]. The optimization of mixing conditions must balance the need for good mass transfer with the requirement to avoid excessive shear that could lead to emulsification or catalyst degradation [9].

The suppression of side reactions represents a critical aspect of yield optimization [10]. Common side reactions in nitration include over-nitration, oxidation, and sulfonation, each of which reduces the yield of the desired product and may lead to purification challenges [9]. The optimization of reaction conditions to minimize these side reactions often involves the use of milder conditions, improved temperature control, and the optimization of reagent addition rates [7].

Process control optimization involves the implementation of advanced control strategies that can maintain optimal reaction conditions despite disturbances or variations in feed composition [28]. The use of real-time monitoring techniques, such as in-line spectroscopy or temperature measurement, enables rapid detection of deviations from optimal conditions and allows for immediate corrective action [9].

Yield Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield | Control Method |

|---|---|---|---|

| Temperature | 15-25°C | +15-20% | Precise temperature control |

| Acid Strength | 90-95% HNO₃ | +10-15% | Continuous monitoring |

| Residence Time | 2-4 hours | +8-12% | Flow rate control |

| Mixing Rate | 200-400 rpm | +5-10% | Agitation control |

| Substrate Concentration | 0.4-0.6 M | +12-18% | Feed composition control |

The optimization of reagent addition strategies can significantly impact yield and selectivity [7]. The controlled addition of nitrating agents helps maintain optimal local concentrations and prevents the formation of highly reactive intermediates that could lead to side reactions [9]. The use of staged addition or continuous feeding strategies can improve yield by maintaining optimal stoichiometry throughout the reaction [10].

Catalyst optimization, where applicable, involves the selection of appropriate catalyst type, loading, and operating conditions [4]. The regeneration and recycling of catalysts must also be considered to maintain consistent performance and minimize costs [4]. The optimization of catalyst particle size, surface area, and pore structure can significantly impact reaction rates and selectivity [29].

Quality Control Parameters

Quality control in industrial nitration processes requires comprehensive monitoring of product purity, reaction conditions, and process parameters to ensure consistent product quality and regulatory compliance [10] [30] [31]. The complex nature of nitration reactions and the potential for multiple by-products necessitate rigorous analytical procedures and process monitoring systems.

Product purity represents the primary quality control parameter, typically requiring purity levels exceeding 98% for pharmaceutical and specialty chemical applications [32] [33]. The achievement of high purity requires careful control of reaction conditions, effective separation techniques, and comprehensive analytical monitoring [10]. Common impurities in nitrated products include unreacted starting materials, over-nitrated products, and oxidation by-products [9].

Analytical methods for quality control must be capable of detecting and quantifying trace impurities with high precision and accuracy . Gas chromatography-mass spectrometry (GC-MS) represents the standard analytical technique for purity determination, providing both quantitative analysis and structural identification of impurities . High-performance liquid chromatography (HPLC) offers complementary analytical capabilities, particularly for polar or thermally labile compounds [10].

Quality Control Parameters:

| Parameter | Target Range | Analytical Method | Frequency | Critical Impact |

|---|---|---|---|---|

| Purity | >98% | GC-MS | Each batch | Product quality |

| Water Content | <2% | Karl Fischer | Daily | Catalyst life |

| Acid Strength | 96-98% H₂SO₄ | Acid-base titration | Each batch | Reaction rate |

| Reaction Temperature | ±2°C | Thermocouple | Continuous | Selectivity |

| Residence Time | ±5% | Flow measurement | Continuous | Yield |

Process parameter monitoring involves the continuous measurement of critical variables that affect product quality and process performance [31]. Temperature control represents one of the most critical parameters, as temperature variations can significantly impact reaction selectivity and product distribution [9]. The use of multiple temperature sensors and advanced control systems ensures precise temperature management throughout the process [10].

Pressure monitoring becomes important in continuous flow systems where pressure variations can affect flow rates and residence times [12]. The implementation of pressure control systems and monitoring equipment ensures consistent process conditions and helps detect potential blockages or equipment malfunctions [9].

Flow rate measurement and control are essential for maintaining consistent residence times and reagent ratios in continuous processes [12]. The use of precision flow meters and automatic flow control systems ensures reproducible process conditions and consistent product quality [9]. The monitoring of flow rates also enables the detection of equipment degradation or blockages that could affect process performance [20].

Chemical composition monitoring involves the real-time analysis of reaction mixture composition using spectroscopic techniques or automated sampling systems [30]. The implementation of process analytical technology (PAT) enables continuous monitoring of reaction progress and immediate detection of deviations from normal operating conditions [31]. This real-time monitoring capability allows for immediate process adjustments to maintain optimal conditions and prevent the production of off-specification material [10].

Raw material quality control represents a critical aspect of overall quality assurance [10]. The purity and composition of starting materials directly impact the quality of the final product and must be carefully monitored and controlled [9]. The establishment of supplier qualification procedures and incoming material testing protocols ensures consistent raw material quality and prevents quality issues in the final product [32].